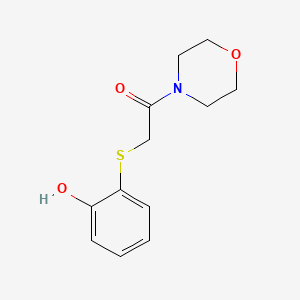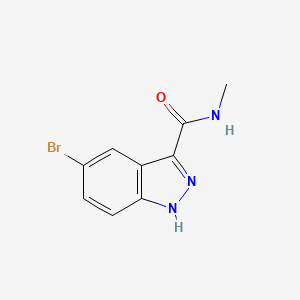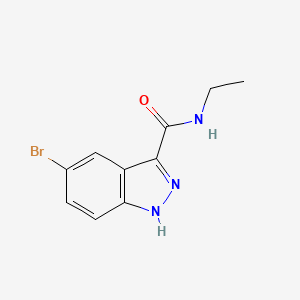![molecular formula C11H11NO5S B7595988 2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B7595988.png)
2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfanylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfanylacetic acid, commonly known as BDOESA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BDOESA is a sulfhydryl-containing compound that has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BDOESA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. BDOESA has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. BDOESA has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
BDOESA has been shown to have a wide range of biochemical and physiological effects. BDOESA has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative stress. BDOESA has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BDOESA in lab experiments is its potent antioxidant and anti-inflammatory properties. BDOESA has been shown to be effective in protecting cells from oxidative stress and reducing inflammation. However, one of the limitations of using BDOESA in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of BDOESA. One area of research is the development of BDOESA-based drugs for the treatment of various diseases such as cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of BDOESA, which could lead to the development of new therapeutic targets. Additionally, the synthesis of BDOESA could be optimized to make it more accessible for lab experiments and potential drug development.
Synthesemethoden
The synthesis of BDOESA is a complex process that involves several steps. The most commonly used method for synthesizing BDOESA is the reaction of 2-(2-bromoacetyl)thiophene with 1,3-benzodioxole-5-amine in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium sulfide to yield BDOESA.
Wissenschaftliche Forschungsanwendungen
BDOESA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BDOESA is in the field of drug discovery. BDOESA has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c13-10(4-18-5-11(14)15)12-7-1-2-8-9(3-7)17-6-16-8/h1-3H,4-6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAVAFAWMHPSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595926.png)


![3-[(2-Methoxybenzoyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7595950.png)


![1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone](/img/structure/B7595968.png)

![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidine](/img/structure/B7595983.png)

![N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline](/img/structure/B7595996.png)

